tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a sulfonamide group attached to a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the brominated phenyl ring with N-methylsulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, resulting in debromination or desulfonation.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Debrominated or desulfonated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methylphenylsulfonamido)piperidine-1-carboxylate
- tert-Butyl 4-(4-chloro-N-methylphenylsulfonamido)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-bromo-N-methylphenylsulfonamido)piperidine-1-carboxylate is unique due to the presence of both a bromine atom and a sulfonamide group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)sulfonyl-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-11-9-14(10-12-20)19(4)25(22,23)15-7-5-13(18)6-8-15/h5-8,14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMRQLFEHEUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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